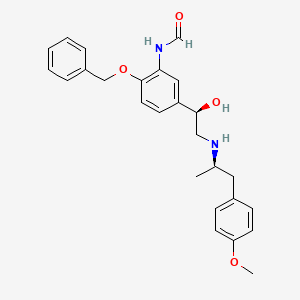

N-(2-(benzyloxy)-5-((R)-1-hydroxy-2-(((R)-1-(4-Methoxyphenyl)propan-2-yl)aMino)ethyl)phenyl)forMaMide

CAS No.:

Cat. No.: VC18692055

Molecular Formula: C26H30N2O4

Molecular Weight: 434.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C26H30N2O4 |

|---|---|

| Molecular Weight | 434.5 g/mol |

| IUPAC Name | N-[5-[(1R)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]-2-phenylmethoxyphenyl]formamide |

| Standard InChI | InChI=1S/C26H30N2O4/c1-19(14-20-8-11-23(31-2)12-9-20)27-16-25(30)22-10-13-26(24(15-22)28-18-29)32-17-21-6-4-3-5-7-21/h3-13,15,18-19,25,27,30H,14,16-17H2,1-2H3,(H,28,29)/t19-,25+/m1/s1 |

| Standard InChI Key | RIYABDFRTCZRRF-CLOONOSVSA-N |

| Isomeric SMILES | C[C@H](CC1=CC=C(C=C1)OC)NC[C@@H](C2=CC(=C(C=C2)OCC3=CC=CC=C3)NC=O)O |

| Canonical SMILES | CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)OCC3=CC=CC=C3)NC=O)O |

Introduction

Chemical Structure and Properties

The compound features a formamide group (-NHCHO) attached to a phenyl ring substituted with benzyloxy, hydroxy, and methoxyphenylpropan-2-ylamino groups. Key structural attributes include:

| Property | Value |

|---|---|

| Molecular Formula | C₂₆H₃₀N₂O₄ |

| Molecular Weight | 434.5 g/mol |

| CAS Number | 408497-91-6 |

| Stereochemistry | (R,R)-configuration |

| Key Functional Groups | Formamide, benzyloxy, hydroxy, methoxyphenyl |

The (R,R)-stereochemistry is critical for its biological activity, as enantiomeric purity influences binding affinity to β₂-adrenergic receptors . The benzyloxy group enhances lipophilicity, facilitating membrane permeability, while the methoxyphenyl moiety contributes to receptor interaction .

Synthesis and Manufacturing

The synthesis involves a multi-step process requiring precise stereochemical control:

-

Intermediate Preparation: Synthesis of (R)-1-(4-methoxyphenyl)propan-2-ylamine, achieved via asymmetric hydrogenation or enzymatic resolution .

-

Coupling Reaction: The amine intermediate reacts with a benzyloxy-protected hydroxyaldehyde under reductive amination conditions.

-

Formamide Introduction: The final step involves formylation using formic acid derivatives .

Key Challenges:

-

Maintaining enantiomeric purity to avoid inactive (S,S)-isomers .

-

Optimizing reaction conditions (temperature, solvent) to prevent racemization.

Pharmaceutical Applications

Role in Formoterol Synthesis

This compound is a direct precursor in Formoterol production. Formoterol’s therapeutic efficacy relies on its (R,R)-configuration, which exhibits 1,000-fold greater β₂-receptor affinity than the (S,S)-isomer . The synthetic pathway involves:

-

Deprotection: Removal of the benzyloxy group via hydrogenolysis.

-

Salt Formation: Conversion to fumarate or dihydrate forms for stability .

Research Implications

Structure-Activity Relationships (SAR)

-

Formamide Group: Essential for hydrogen bonding with receptor residues .

-

Methoxyphenyl Moiety: Enhances receptor selectivity over β₁-adrenergic receptors .

-

Hydroxyethyl Chain: Facilitates interactions with hydrophilic receptor domains .

Comparative Activity:

| Compound | β₂-Receptor IC₅₀ (nM) | Selectivity (β₂/β₁) |

|---|---|---|

| (R,R)-Formoterol | 2.9 | 200:1 |

| (S,S)-Formoterol | 3,100 | 1:1 |

| Precursor (This Compound) | N/A | N/A |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume